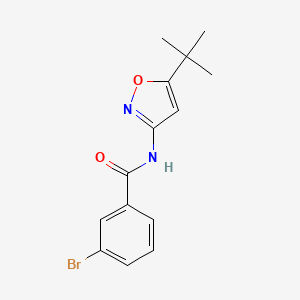![molecular formula C17H18Cl2O3 B5126440 1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5126440.png)
1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like 1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene often involves palladium-catalyzed reactions, such as those described in the synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, where various substituted benzene-1,2-diols react with methoxycarbonyloxy compounds in the presence of a palladium(0) complex to yield products through a tandem allylic substitution reaction (Massacret et al., 1999). This suggests a potential pathway for the synthesis of 1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene involving palladium-catalyzed coupling and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds like 1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene can be analyzed through X-ray crystallography and other spectroscopic methods. The arrangement of functional groups and the overall geometry significantly affect the compound's reactivity and interactions with other molecules. For instance, the structure of related compounds has been elucidated through X-ray crystallography, revealing details like bond lengths, angles, and molecular conformations, which are crucial for understanding reactivity and properties (Ferguson et al., 1989).
Chemical Reactions and Properties
The presence of various functional groups in 1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene implies a wide range of chemical reactions it can undergo. For example, chloro groups might participate in substitution reactions, while the ether linkages could be involved in cleavage and rearrangement reactions under certain conditions. The synthesis and reactions of similar compounds provide insight into the possible chemical transformations (Uneyama et al., 1983).
Eigenschaften
IUPAC Name |
1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-14-8-2-3-9-15(14)21-11-4-5-12-22-16-10-6-7-13(18)17(16)19/h2-3,6-10H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTQMLIGJOGTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)


![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)

![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)
![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5126416.png)


![2-(4-morpholinyl)-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B5126436.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5126438.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-2-(4-phenyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5126447.png)
methanone](/img/structure/B5126460.png)